(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H8BNO2S. It is a compound that features both a pyridine and a thiophene ring, making it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yl)thiophen-2-yl)boronic acid typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reagents are often purified through crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pyridin-4-yl)thiophen-2-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar in structure but lacks the pyridine ring.
Pyridine-4-boronic acid: Similar in structure but lacks the thiophene ring.
Uniqueness
(4-(Pyridin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyridine and thiophene rings, which provide it with distinct electronic and steric properties. This dual functionality makes it more versatile in various chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C9H8BNO2S |
---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(4-pyridin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-5-8(6-14-9)7-1-3-11-4-2-7/h1-6,12-13H |
InChI Key |
VZRXPGWPSDVBPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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